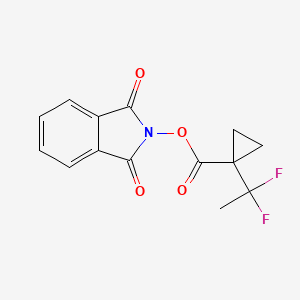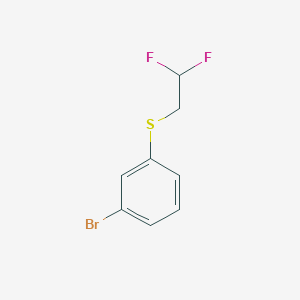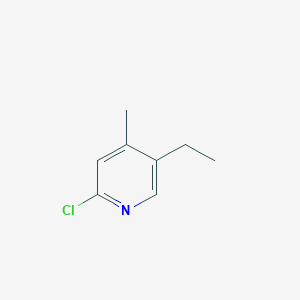
2-Chloro-5-methylisonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methylisonicotinohydrazide is a chemical compound that belongs to the class of isonicotinohydrazides It is characterized by the presence of a chlorine atom at the second position and a methyl group at the fifth position on the isonicotinohydrazide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylisonicotinohydrazide typically involves the reaction of 2-chloro-5-methylisonicotinic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-methylisonicotinohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Chloro-5-methylisonicotinohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-methylisonicotinohydrazide involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting certain enzymes or interfering with cellular processes. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that it may affect pathways involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Isoniazid: A well-known isonicotinohydrazide used as an antitubercular agent.
2-Chloroisonicotinic acid: A related compound with similar structural features.
5-Methylisonicotinic acid: Another structurally related compound.
Uniqueness
2-Chloro-5-methylisonicotinohydrazide is unique due to the presence of both a chlorine atom and a methyl group on the isonicotinohydrazide ring. This unique structural feature may contribute to its distinct chemical and biological properties, making it a compound of interest for further research and development.
Propiedades
Fórmula molecular |
C7H8ClN3O |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
2-chloro-5-methylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C7H8ClN3O/c1-4-3-10-6(8)2-5(4)7(12)11-9/h2-3H,9H2,1H3,(H,11,12) |
Clave InChI |
ZGRZVXSYVYPMCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1C(=O)NN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



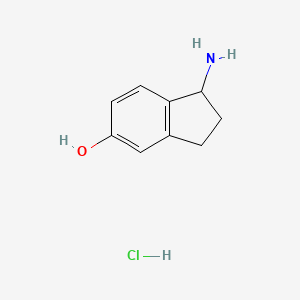
![Methyl 5-nitrobenzo[d]thiazole-2-carboxylate](/img/structure/B12968009.png)

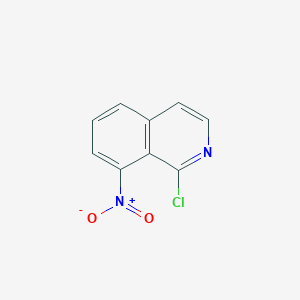
![5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12968029.png)
![3-[2-[3-[(2,4-Dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonic acid](/img/structure/B12968035.png)

